molecular formula C19H16FNO2 B1306121 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid CAS No. 436811-08-4

4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

Cat. No. B1306121
CAS RN: 436811-08-4
M. Wt: 309.3 g/mol
InChI Key: MLMWCBTXCKPKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid is a structurally complex molecule that appears to be related to the class of fluoroquinolones, a group of antibacterial agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs and the presence of a fluoroquinoline core are common features in the described compounds. For instance, the antibacterial agent 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid shares the fluoroquinoline core and exhibits significant antibacterial activity, with stereochemistry playing a crucial role in its efficacy . Similarly, the synthesis and characterization of 3-benzoyl-2-quinolinecarboxaldehyde suggest the importance of the quinoline structure in the development of sensitive analytical reagents .

Synthesis Analysis

The synthesis of related fluoroquinolone compounds involves the creation of an asymmetric center, which is critical for the biological activity of these molecules. For example, the synthesis of the R and S isomers of a related compound was achieved from tetrahydroquinolines, which were separated via diastereomeric amides . Another related compound, flumequine, was synthesized in optically active form from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, with the configurations established by X-ray structures . These methods highlight the importance of stereochemistry and the use of chiral resolution techniques in the synthesis of fluoroquinolones.

Molecular Structure Analysis

X-ray diffraction has been used to determine the absolute configuration and crystal structure of related compounds. The crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]-benzo[f]quinolin-6-one, revealed a monoclinic space group with specific geometric parameters, and the central 1,4-dihydropyridine ring adopted a boat confirmation . This suggests that the molecular structure of fluoroquinolones is complex and that the arrangement of atoms within the molecule can significantly influence its properties and interactions.

Chemical Reactions Analysis

The chemical reactivity of fluoroquinolones is often explored in the context of their biological activity. For instance, the antibacterial activity of these compounds is influenced by their stereochemistry, as seen with the S isomer being more active than the R isomer . Additionally, the use of 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines indicates that the quinoline moiety can participate in reactions with amines, leading to fluorescent derivatives suitable for detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones are closely related to their structure. The presence of a fluorine atom and the quinoline ring system are indicative of certain chemical behaviors, such as the ability to form hydrogen bonds, as seen in the crystal structure analysis . The cytotoxicity of fluoroquinolone analogues has also been studied, revealing that certain structural parameters, such as hydrogen counts and the exclusion of sulfur and nitrogen, can influence their biological activity . These findings underscore the importance of detailed structural analysis in understanding the properties of fluoroquinolones.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydroquinolines

    A key area of research involves the synthesis of tetrahydroquinolines, like 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines. These compounds are synthesized through acid-catalyzed cyclocondensation processes involving fluoroaniline, aromatic aldehydes, and cyclopentadiene (Tolstikov et al., 2014). This process highlights the versatility of these compounds in chemical synthesis.

  • Cycloaddition Reactions and Conversion

    Substituted phenanthridines and cyclopenta[c]quinolines are obtained through Lewis acid-catalyzed addition of arylamino methoxyethanones to cyclopentadienes. These compounds can further undergo transformations, such as aromatization and oxidation, under specific conditions, demonstrating their potential in chemical transformations (Lucchini et al., 1986).

Applications in Biological Studies and Material Science

  • Fluorescein-based Dyes for Zinc Sensing

    Compounds like 2-[2-chloro-6-hydroxy-3-oxo-5-(quinolin-8-ylaminomethyl)-3H-xanthen-9-yl]benzoic acid have been developed as fluorescein-based dyes for zinc sensing. These dyes show high fluorescence enhancements upon Zn(II) coordination and are selective for Zn(II) over other biologically relevant metals. This property is crucial in biological studies involving zinc (Nolan et al., 2005).

  • Metal Complexes and Coordination Polymers

    The compound 4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid has been used to synthesize various metal complexes and coordination polymers with cobalt, copper, and zinc. These complexes exhibit unique structures and properties, such as strong fluorescence emission and gas sensing capabilities, indicating their potential applications in material science (Rad et al., 2016).

Safety And Hazards

As with any chemical, handling “4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid” requires appropriate safety measures. It’s intended for research use only , and direct contact should be avoided.

properties

IUPAC Name

4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2/c20-16-6-2-5-15-13-3-1-4-14(13)17(21-18(15)16)11-7-9-12(10-8-11)19(22)23/h1-3,5-10,13-14,17,21H,4H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMWCBTXCKPKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3F)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388075
Record name SBB027601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

CAS RN

436811-08-4
Record name SBB027601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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